molecular formula C17H28OS B4926893 1-Tert-butyl-4-(4-propan-2-ylsulfanylbutoxy)benzene

1-Tert-butyl-4-(4-propan-2-ylsulfanylbutoxy)benzene

Cat. No.: B4926893
M. Wt: 280.5 g/mol
InChI Key: LGDGJHZCXCUEAE-UHFFFAOYSA-N
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Description

1-Tert-butyl-4-(4-propan-2-ylsulfanylbutoxy)benzene is an organic compound characterized by its complex structure, which includes a tert-butyl group, a benzene ring, and a propan-2-ylsulfanylbutoxy side chain

Preparation Methods

The synthesis of 1-Tert-butyl-4-(4-propan-2-ylsulfanylbutoxy)benzene can be achieved through several synthetic routes. One common method involves the reaction of tert-butylbenzene with a suitable alkylating agent to introduce the propan-2-ylsulfanylbutoxy group. The reaction conditions typically include the use of a strong base and a solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF). Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

1-Tert-butyl-4-(4-propan-2-ylsulfanylbutoxy)benzene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or thiols.

    Substitution: Nucleophilic substitution reactions can occur, where the propan-2-ylsulfanylbutoxy group is replaced by other nucleophiles such as halides or amines. Common reagents for these reactions include sodium iodide (NaI) or ammonia (NH3).

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-Tert-butyl-4-(4-propan-2-ylsulfanylbutoxy)benzene has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where oxidative stress and inflammation play a role.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and surfactants.

Mechanism of Action

The mechanism of action of 1-Tert-butyl-4-(4-propan-2-ylsulfanylbutoxy)benzene involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate access. The compound’s structure allows it to fit into the binding pockets of these enzymes, disrupting their normal function. Additionally, its antioxidant properties enable it to scavenge free radicals, reducing oxidative damage in cells .

Comparison with Similar Compounds

1-Tert-butyl-4-(4-propan-2-ylsulfanylbutoxy)benzene can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific side chain, which imparts distinct chemical and biological properties, making it valuable for specialized applications.

Properties

IUPAC Name

1-tert-butyl-4-(4-propan-2-ylsulfanylbutoxy)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28OS/c1-14(2)19-13-7-6-12-18-16-10-8-15(9-11-16)17(3,4)5/h8-11,14H,6-7,12-13H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGDGJHZCXCUEAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SCCCCOC1=CC=C(C=C1)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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